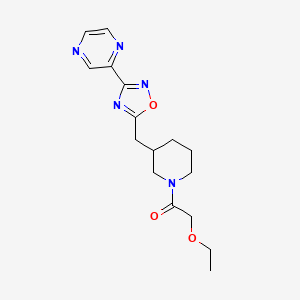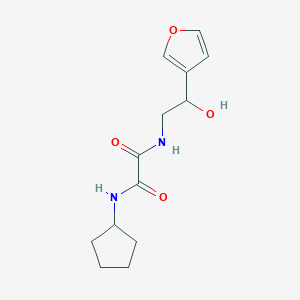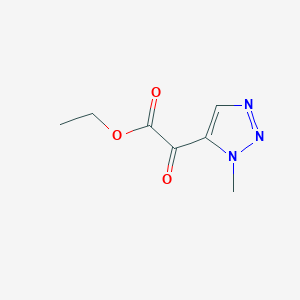![molecular formula C10H10N6 B2673279 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole CAS No. 330446-16-7](/img/structure/B2673279.png)
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The compound's unique chemical structure and properties make it an attractive candidate for use in drug discovery, biochemical research, and other related areas.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole involves the reaction of 6-methyl-5-nitrosoindole with hydrazine hydrate followed by cyclization with cyanogen bromide.
Starting Materials
6-methyl-5-nitrosoindole, hydrazine hydrate, cyanogen bromide
Reaction
Step 1: 6-methyl-5-nitrosoindole is reacted with hydrazine hydrate in ethanol to form 3-hydrazino-6-methylindole., Step 2: The resulting product from step 1 is then reacted with cyanogen bromide in acetonitrile to form 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole.
Mecanismo De Acción
The mechanism of action of 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood. However, studies have shown that the compound inhibits the activity of certain enzymes involved in cellular processes such as DNA replication and cell division. This inhibition leads to the suppression of tumor cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole has been found to have several biochemical and physiological effects. Studies have shown that the compound has anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to have antioxidant activity, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole in lab experiments include its relatively simple synthesis method, its unique chemical structure and properties, and its potential applications in various fields of research. However, the compound's limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole. One area of research could focus on further understanding the compound's mechanism of action and its potential applications in drug discovery. Another area of research could focus on developing new synthesis methods for the compound to improve its yield and purity. Additionally, research could be conducted on the compound's potential toxicity and its effects on the environment.
Aplicaciones Científicas De Investigación
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole has shown potential applications in various fields of scientific research. The compound's unique chemical structure and properties make it an attractive candidate for use in drug discovery, biochemical research, and other related areas. Studies have shown that the compound exhibits anti-cancer activity by inhibiting the growth of tumor cells. It has also been found to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-5-3-2-4-6-7(5)12-9-8(6)15-16-10(13-9)14-11/h2-4H,11H2,1H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENCLQAXYAPTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)N=C(N=N3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

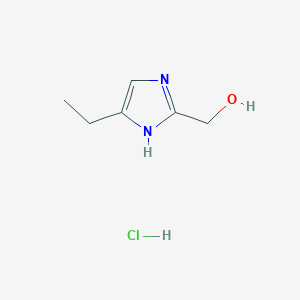
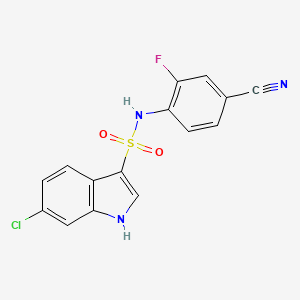
![N-Benzyl-N-[2-(1-ethylpyrazol-4-yl)-2-hydroxyethyl]sulfamoyl fluoride](/img/structure/B2673207.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2673208.png)
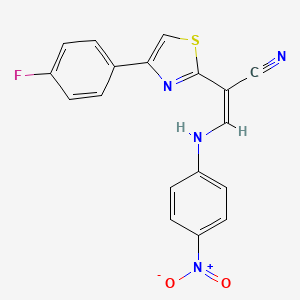
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)
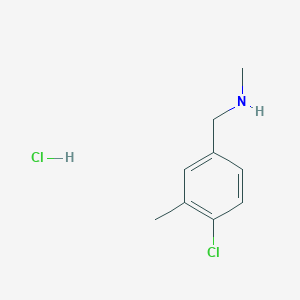
![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)
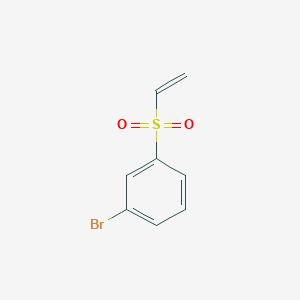
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2673215.png)
![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)
